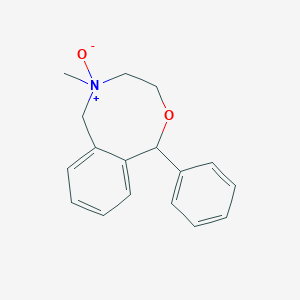

Nefopam N-Oxide

Vue d'ensemble

Description

Nefopam N-Oxide is a metabolite of Nefopam . Nefopam is a non-opioid, non-steroidal, central analgesic primarily used to treat moderate to severe pain . It acts via multiple mechanisms including potent inhibition of serotonin–norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels .

Synthesis Analysis

Nefopam N-Oxide can be obtained from Nefopam substance by oxidation with potassium peroxymonosulfate . A simultaneous, structurally identifiable pharmacokinetic model of Nefopam and its two metabolites in plasma and urine was developed based on a mass balance study of a single oral administration of Nefopam .Molecular Structure Analysis

The molecular formula of Nefopam N-Oxide is C17H19NO2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

Nefopam N-Oxide is reduced at the dropping mercury electrode (DME) and silver solid amalgam electrodes (AgSAE). The reduction consists of two one-electron stages each accompanied with one proton transfer .Applications De Recherche Scientifique

Pharmacokinetics Research

Specific Scientific Field

This application falls under the field of Pharmacokinetics , which is a branch of pharmacology dedicated to determining the fate of substances administered to a living organism.

Summary of the Application

Nefopam N-Oxide, along with N-desmethylnefopam, are metabolites of Nefopam, a non-opioid, non-steroidal, central analgesic. These metabolites are of clinical interest and are used in pharmacokinetic research to understand the metabolism and effects of Nefopam .

Methods of Application

Pharmacokinetic data for Nefopam and its metabolites were analyzed simultaneously using NONMEM® (nonlinear mixed-effect modeling) v7.3. The modeling process evaluated one- and two-compartment linear pharmacokinetic models for Nefopam and a single compartment for each of the two metabolites .

Results or Outcomes

The final structural model simultaneously described the plasma and urinary pharmacokinetics of Nefopam and the two metabolites. It consists of a central compartment for Nefopam and for each of the two metabolites, as well as a peripheral compartment for the parent, and the associated urine compartments .

Postoperative Pain Management

Specific Scientific Field

This application falls under the field of Anesthesiology and Pain Management .

Summary of the Application

Nefopam, including its metabolite Nefopam N-Oxide, has been used in the surgical setting for the prevention of postoperative pain .

Methods of Application

Nefopam is given orally or intravenously, as single or multiple doses, or as a continuous infusion. It undergoes extensive hepatic biotransformation to desmethylnefopam and N-oxide-nefopam .

Results or Outcomes

Compared with placebo, cumulative 24-hour morphine consumption was decreased with Nefopam. Pain intensity at 24 hours was also decreased .

Neuropathic Pain Management

Specific Scientific Field

This application falls under the field of Neurology and Pain Management .

Summary of the Application

Nefopam, including its metabolite Nefopam N-Oxide, has seen a resurgence in its use for neuropathic pain . Neuropathic pain is a complex, chronic pain state that usually is accompanied by tissue injury.

Results or Outcomes

The specific outcomes of using Nefopam for neuropathic pain management are not detailed in the source. However, the resurgence in its use suggests it may have beneficial effects in managing this type of pain .

Surgical Pain Management

Specific Scientific Field

This application falls under the field of Anesthesiology and Surgical Pain Management .

Summary of the Application

Nefopam, including its metabolite Nefopam N-Oxide, has been used in the surgical setting for the prevention of postoperative pain . It has also been used in a multimodal regimen to impact postoperative pain, opioid use, and recovery quality in single-port robot-assisted laparoscopic cholecystectomy (RALC) patients with a parietal pain block .

Results or Outcomes

Compared with placebo, cumulative 24-hour morphine consumption was decreased with Nefopam. Pain intensity at 24 hours was also decreased . In the context of RALC patients, the specific outcomes of using Nefopam are not detailed in the source .

Safety And Hazards

When handling Nefopam N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSMCNCNFMWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440085 | |

| Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nefopam N-Oxide | |

CAS RN |

66091-32-5 | |

| Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

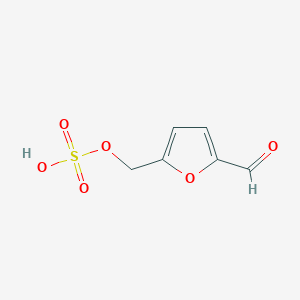

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

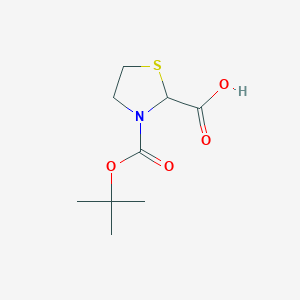

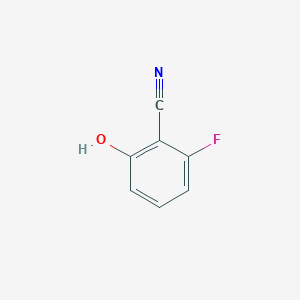

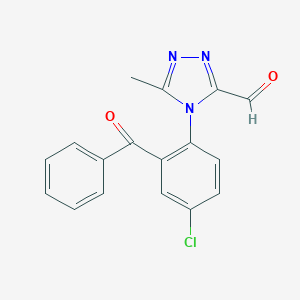

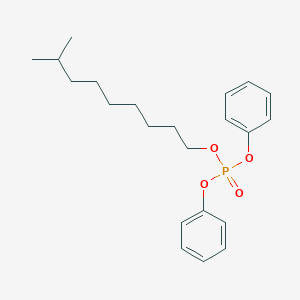

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.